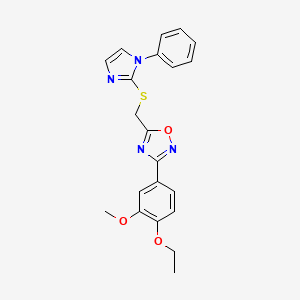

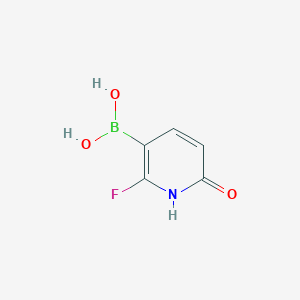

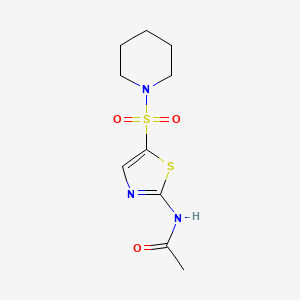

![molecular formula C10H12N4 B2832497 N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-amine CAS No. 1564901-67-2](/img/structure/B2832497.png)

N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-amine” is a derivative of pyrazolo[1,5-a]pyrazine . Pyrazolo[1,5-a]pyrazine derivatives are appreciated for their wide range of biological qualities such as cannabinoid hCB1 and hCB2 receptor, anti-inflammatory, inhibitors of p38 Kinase, CB1 receptor antagonists, antimicrobial activity . They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties .

Synthesis Analysis

Starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives, five different N-propargylated C-3 substituted pyrazoles were obtained. These derivatives were reacted with different amine derivatives using Cs2CO3 in methanol and 11 different pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives were obtained . The synthetic strategy includes alkylation and azidation of diethyl pyrazole-3,5-dicarboxylate followed by the reduction of the azide functional group using triphenylphosphine .Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidines (PPs) have emerged as an attractive alternative due to their small size based on [5,6]-fused N-heterocyclic systems . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis

The reaction between 3,5-dimethyl pyrazole ring and acetophenone derivatives leads to the formation of N-propargylated C-3 substituted pyrazoles. These derivatives were then reacted with different amine derivatives using Cs2CO3 in methanol to obtain 11 different pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives .科学的研究の応用

Synthesis and Chemical Reactivity

Research on heterocyclic compounds similar to N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-amine often focuses on their synthesis and chemical reactivity. For example, compounds with a pyrazole or pyrazine core are valued for their reactivity, allowing for the creation of various heterocycles with potential therapeutic applications (Gomaa & Ali, 2020). These synthetic routes can produce a wide range of compounds, including those with anticancer, anti-inflammatory, and antimicrobial properties.

Therapeutic Applications

Pyrazolines and pyrazole derivatives are recognized for their diverse biological properties. Recent reviews have highlighted their roles in antimicrobial, anti-inflammatory, analgesic, antidepressant, and especially anticancer activities (Shaaban, Mayhoub, & Farag, 2012). These compounds' versatility stems from their ability to interact with various biological targets, making them promising candidates for new drug development.

Advanced Drug Development

The exploration of pyrazoline and pyrazolo[1,5-a]pyrimidine scaffolds in drug discovery has led to identifying compounds with significant medicinal properties, including roles in treating neurodegenerative diseases and cancer (Cherukupalli et al., 2017). The structural modification of these scaffolds provides insights into the structure-activity relationships, aiding the design of more potent and selective therapeutic agents.

作用機序

Target of Action

Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been studied for their potential as strategic compounds for optical applications .

Mode of Action

It’s worth noting that compounds with similar structures have been found to exhibit tunable photophysical properties . These properties are influenced by electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors .

Biochemical Pathways

Related compounds have been found to interact with various biological targets, suggesting a potential for diverse biochemical interactions .

Pharmacokinetics

Theoretical admet studies of related pyrazolopyrazine derivatives have predicted suitable pharmacokinetic phases .

Result of Action

Related compounds have shown significant inhibitory activity, suggesting potential therapeutic effects .

Action Environment

The photophysical properties of related compounds have been found to be tunable, suggesting that environmental factors such as light could potentially influence their action .

特性

IUPAC Name |

N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-2-8(1)7-12-10-9-3-4-13-14(9)6-5-11-10/h3-6,8H,1-2,7H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHDKUACRZCDOFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=NC=CN3C2=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

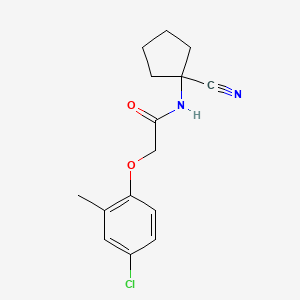

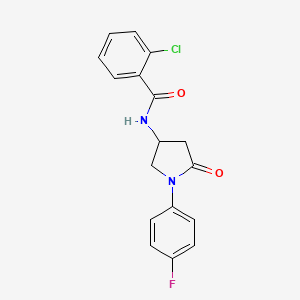

![N-(3,4-dimethylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2832418.png)

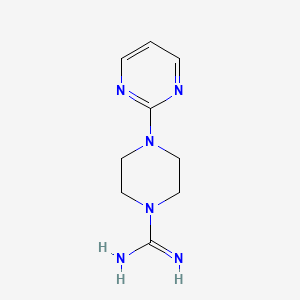

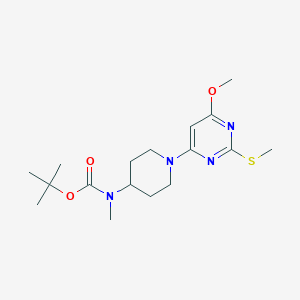

![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B2832422.png)

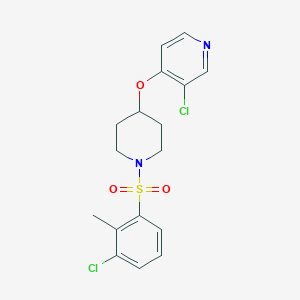

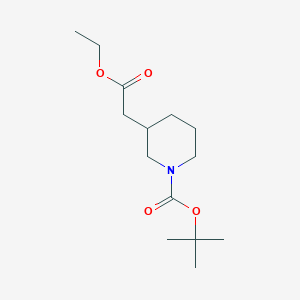

![Spiro[2.4]heptan-6-amine;hydrochloride](/img/structure/B2832424.png)

![[4-[(Z)-2-Cyano-3-oxo-3-(2,4,6-trimethylanilino)prop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2832432.png)

![8-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2832433.png)